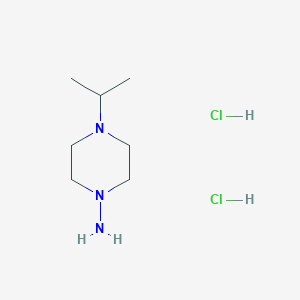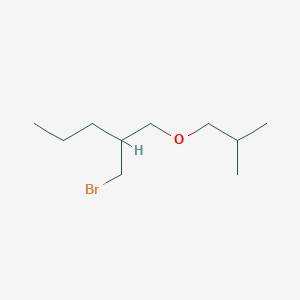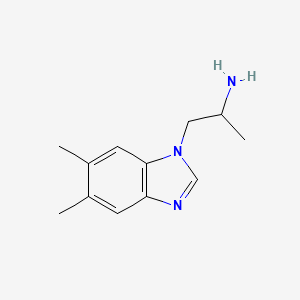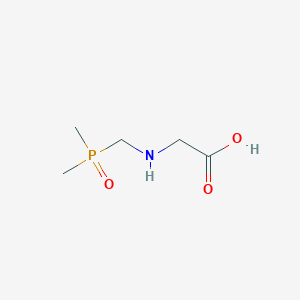
2-(((Dimethylphosphoryl)methyl)amino)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((Dimethylphosphoryl)methyl)amino)acetic acid is a chemical compound with the molecular formula C5H12NO3P It is known for its unique structure, which includes a dimethylphosphoryl group attached to an aminoacetic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Dimethylphosphoryl)methyl)amino)acetic acid typically involves the reaction of dimethylphosphoryl chloride with glycine in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
(CH3O)2PCl+NH2CH2COOH→(CH3O)2PCH2NHCH2COOH+HCl
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(((Dimethylphosphoryl)methyl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted amino acids with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(((Dimethylphosphoryl)methyl)amino)acetic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(((Dimethylphosphoryl)methyl)amino)acetic acid involves its interaction with various molecular targets. The phosphoryl group can form strong bonds with metal ions, making it useful in coordination chemistry. Additionally, the amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(Dimethylphosphoryl)methylglycine
- N-(Dimethylphosphoryl)ethylglycine
- N-(Dimethylphosphoryl)propylglycine
Uniqueness
2-(((Dimethylphosphoryl)methyl)amino)acetic acid is unique due to its specific combination of a dimethylphosphoryl group and an aminoacetic acid backbone. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C5H12NO3P |
|---|---|
Molekulargewicht |
165.13 g/mol |
IUPAC-Name |
2-(dimethylphosphorylmethylamino)acetic acid |
InChI |
InChI=1S/C5H12NO3P/c1-10(2,9)4-6-3-5(7)8/h6H,3-4H2,1-2H3,(H,7,8) |
InChI-Schlüssel |
NCOLKTBILLIIOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CP(=O)(C)CNCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(2-(Piperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B15309188.png)



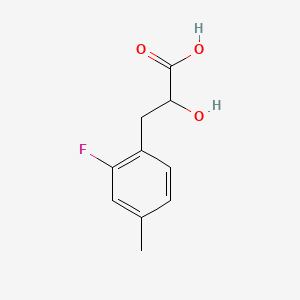
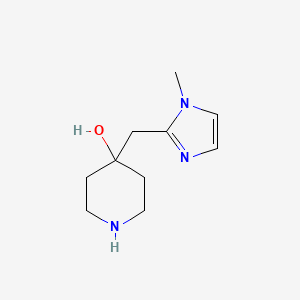

![Pentacyclo[7.3.1.1^{4,12}.0^{2,7}.0^{6,11}]tetradecan-3-aminehydrochloride](/img/structure/B15309212.png)

